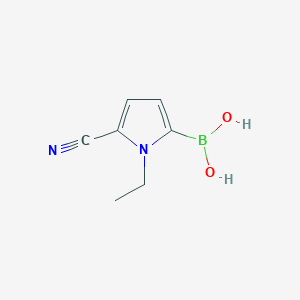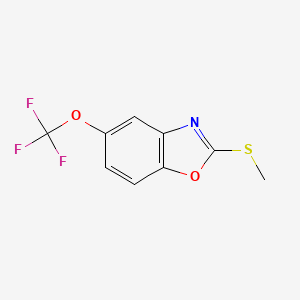
3-Iodo-4-methoxy-5-nitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-4-methoxy-5-nitrobenzonitrile is an organic compound with the molecular formula C8H5IN2O3 and a molecular weight of 304.04 g/mol . This compound is characterized by the presence of iodine, methoxy, nitro, and nitrile functional groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-methoxy-5-nitrobenzonitrile typically involves the nitration of a precursor compound followed by iodination. One common method involves the nitration of 4-methoxybenzonitrile using fuming nitric acid to form 4-methoxy-3-nitrobenzonitrile. This intermediate is then treated with iodine and a suitable oxidizing agent, such as potassium iodate, to introduce the iodine atom at the desired position .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-4-methoxy-5-nitrobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 3-amino-4-methoxy-5-nitrobenzonitrile.
Reduction: 3-Iodo-4-methoxy-5-aminobenzonitrile.
Oxidation: 3-Iodo-4-hydroxy-5-nitrobenzonitrile.
Applications De Recherche Scientifique
3-Iodo-4-methoxy-5-nitrobenzonitrile is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe for biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 3-Iodo-4-methoxy-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Iodo-4-hydroxy-5-nitrobenzonitrile: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Methoxy-3-nitrobenzonitrile: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Bromo-3-nitrobenzonitrile: Contains a bromine atom instead of iodine, affecting its reactivity and applications.
Uniqueness
The presence of the iodine atom makes it particularly useful in halogen bonding studies and as a precursor for further functionalization .
Propriétés
Formule moléculaire |
C8H5IN2O3 |
|---|---|
Poids moléculaire |
304.04 g/mol |
Nom IUPAC |
3-iodo-4-methoxy-5-nitrobenzonitrile |
InChI |
InChI=1S/C8H5IN2O3/c1-14-8-6(9)2-5(4-10)3-7(8)11(12)13/h2-3H,1H3 |
Clé InChI |
OMCJYFPYVBYFSZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1I)C#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



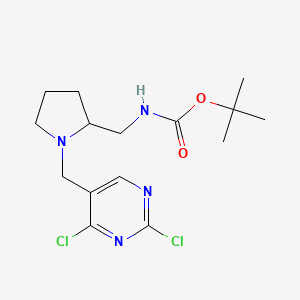
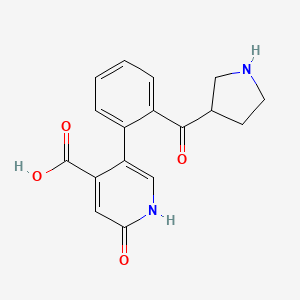


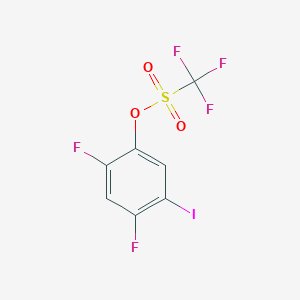
![6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol](/img/structure/B12861153.png)
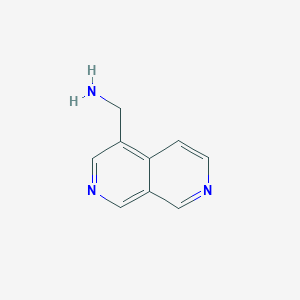
![1-(7-Hydroxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12861166.png)
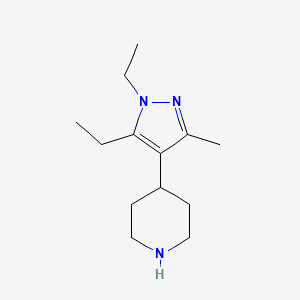
![[4-(2-Furyl)phenyl]acetonitrile](/img/structure/B12861180.png)
![N-Ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide](/img/structure/B12861184.png)
